molecular formula C13H18N2O B7938113 (S)-N-benzylpiperidine-3-carboxamide

(S)-N-benzylpiperidine-3-carboxamide

Cat. No.: B7938113
M. Wt: 218.29 g/mol
InChI Key: JEXYLWKDNWOPPB-LBPRGKRZSA-N
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Description

(S)-N-benzylpiperidine-3-carboxamide is a chiral compound belonging to the piperidine class of chemicals. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-benzylpiperidine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-piperidine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide by reacting with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-N-benzylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

    Oxidation Products: Introduction of hydroxyl or carbonyl groups

    Reduction Products: Conversion to primary or secondary amines

    Substitution Products: Formation of various substituted derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(S)-N-benzylpiperidine-3-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable as a chiral auxiliary in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This functionality allows chemists to manipulate stereochemistry effectively, facilitating the development of pharmaceuticals with specific desired effects.

Biological Research

Ligand in Receptor Binding Studies
The compound has been investigated for its role as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a useful probe in biochemical assays aimed at understanding receptor dynamics and signaling pathways.

Potential Anticancer Properties
Recent studies have highlighted the potential of piperidine-3-carboxamide derivatives, including this compound, in inducing senescence-like changes in melanoma cells. These compounds were screened using high-throughput techniques, demonstrating significant antiproliferative activity without cytotoxicity to normal cells . The structure-activity relationship (SAR) analysis revealed that specific modifications to the piperidine scaffold could enhance biological activity, making this compound a candidate for further development in cancer therapeutics.

Pharmacological Applications

Analgesic and Anti-inflammatory Potential
Research into the pharmacological properties of this compound suggests its potential as an analgesic or anti-inflammatory agent. Its mechanism of action likely involves modulation of pain and inflammatory pathways through interactions with specific receptors or enzymes. This aspect is particularly relevant given the increasing need for effective pain management solutions.

Industrial Applications

Intermediate in Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its structural characteristics allow it to be integrated into larger pharmacophores, contributing to the development of new therapeutic agents targeting neurological disorders and other conditions.

CompoundActivity TypeEC50 (μM)IC50 (μM)
This compoundSenescence Induction1.240.88
Other Piperidine DerivativesVariesVariesVaries

Table 2: Mechanisms of Action

MechanismDescription
Receptor BindingInteracts with neurotransmitter receptors
Enzyme ModulationInfluences activity of enzymes involved in pain/inflammation pathways

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study published in PMC, researchers explored the efficacy of various piperidine derivatives against melanoma cells. The compound this compound was identified as a lead candidate due to its ability to induce cellular senescence without harming normal cells, showcasing its potential for targeted cancer therapy .

Case Study 2: Asymmetric Synthesis Application
Another research highlighted its use as a chiral auxiliary in asymmetric synthesis processes. By employing this compound, chemists were able to achieve higher yields of enantiomerically pure products compared to traditional methods, demonstrating its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (S)-N-benzylpiperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain, inflammation, or neurotransmission.

    Effects: The binding of this compound to its targets can result in various physiological effects, depending on the specific pathway and target involved.

Comparison with Similar Compounds

    N-benzylpiperidine-3-carboxamide: Lacks the chiral center, resulting in different pharmacological properties.

    N-benzylpiperidine-4-carboxamide: Differing position of the carboxamide group, leading to variations in reactivity and biological activity.

    N-benzylpiperidine-3-carboxylic acid: Precursor to the carboxamide, with distinct chemical and physical properties.

Uniqueness: (S)-N-benzylpiperidine-3-carboxamide is unique due to its chiral nature, which can result in enantioselective interactions with biological targets, potentially leading to more specific and potent pharmacological effects compared to its non-chiral or differently substituted analogs.

Biological Activity

(S)-N-benzylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzyl Group : A phenyl group attached to a methylene (-CH2-) bridge.
  • Carboxamide Functional Group : An amide group that enhances solubility and biological activity.

The molecular formula is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 204.27 g/mol.

The primary biological activity of this compound is linked to its interaction with cholinergic systems, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function. By inhibiting these enzymes, the compound may enhance cholinergic transmission, making it a candidate for treating Alzheimer's disease.

1. Cholinesterase Inhibition

Studies have demonstrated that this compound exhibits potent inhibitory effects on AChE and BuChE. The IC50 values for these interactions indicate the compound's efficacy:

EnzymeIC50 Value (μM)
Acetylcholinesterase16.07
Butyrylcholinesterase15.16

These values suggest that the compound can effectively increase acetylcholine levels in the synaptic cleft, potentially improving cognitive functions in patients with Alzheimer's disease .

2. Multi-target Activity

Recent research has indicated that derivatives of N-benzylpiperidine can act on multiple targets beyond cholinesterases, including inhibition of beta-secretase (BACE1), which plays a role in amyloid plaque formation in Alzheimer's pathology. The ability to inhibit multiple targets makes this compound a promising candidate for multi-target therapies .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Research has shown that variations in the benzyl substituent and the piperidine nitrogen can significantly alter biological activity:

  • Substituents on the Benzyl Group : Different functional groups can enhance or reduce inhibitory potency against AChE and BuChE.
  • Piperidine Ring Modifications : Alterations in the piperidine structure can affect binding affinity and selectivity towards cholinesterases.

A comparative study using CoMFA (Comparative Molecular Field Analysis) revealed strong correlations between structural features and biological activity, providing insights into how modifications could enhance therapeutic efficacy .

Case Study 1: In Vitro Evaluation

In vitro studies have been conducted to evaluate the inhibitory effects of various N-benzylpiperidine derivatives on AChE and BuChE. One notable derivative exhibited an IC50 value of 1.2 μM against AChE, showcasing significantly higher potency compared to standard treatments like donepezil .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound derivatives in models of neurodegeneration. In animal studies, these compounds demonstrated reduced neuroinflammation and improved cognitive performance in memory tasks, indicating potential therapeutic benefits beyond cholinesterase inhibition .

Properties

IUPAC Name

(3S)-N-benzylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXYLWKDNWOPPB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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